molecular formula C6H12O4 B12842653 Ascarylopyranose

Ascarylopyranose

Cat. No.: B12842653
M. Wt: 148.16 g/mol
InChI Key: KYPWIZMAJMNPMJ-JMSAOHGTSA-N
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Description

Ascarylopyranose is a carbohydrate derivative with the molecular formula C6H12O4. It is a type of this compound that can exist in different anomeric forms, such as alpha-ascarylopyranose and beta-ascarylopyranose . This compound is notable for its structural similarity to other hexopyranoses and its role in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ascarylopyranose typically involves the reduction of corresponding hexopyranose derivatives. One common method is the reduction of 3,6-dideoxy-hexopyranose using suitable reducing agents under controlled conditions . The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, including the use of microbial fermentation processes. Specific strains of bacteria or yeast can be engineered to produce this compound through metabolic pathways that involve the conversion of simple sugars .

Chemical Reactions Analysis

Types of Reactions

Ascarylopyranose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Ethers and esters.

Scientific Research Applications

Ascarylopyranose has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ascarylopyranose involves its interaction with specific molecular targets and pathways. It can act as a substrate for various enzymes, leading to the formation of different metabolites. The pathways involved include glycolysis and other carbohydrate metabolic processes .

Properties

Molecular Formula

C6H12O4

Molecular Weight

148.16 g/mol

IUPAC Name

(3R,5R,6S)-6-methyloxane-2,3,5-triol

InChI

InChI=1S/C6H12O4/c1-3-4(7)2-5(8)6(9)10-3/h3-9H,2H2,1H3/t3-,4+,5+,6?/m0/s1

InChI Key

KYPWIZMAJMNPMJ-JMSAOHGTSA-N

Isomeric SMILES

C[C@H]1[C@@H](C[C@H](C(O1)O)O)O

Canonical SMILES

CC1C(CC(C(O1)O)O)O

Origin of Product

United States

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